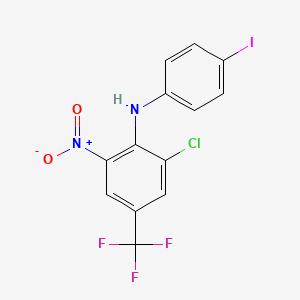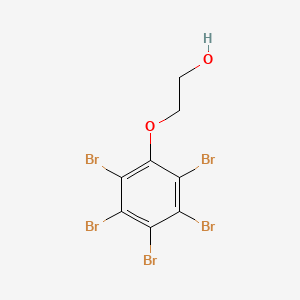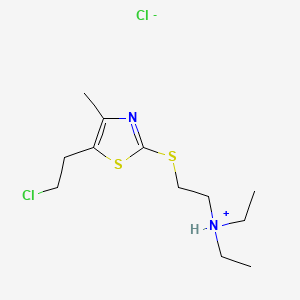
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.
Introduction of the Chloroethyl Group: The chloroethyl group is introduced by reacting the thiazole intermediate with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the chloroethyl-substituted thiazole with an appropriate thiol compound under mild conditions.
Final Product Formation: The final product, this compound, is obtained by reacting the intermediate with diethylamine and hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Chemical Research: The compound is used in various chemical reactions to study its reactivity and to develop new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The thiazole ring and thioether linkage contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((5-(2-Bromoethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
- 2-((5-(2-Iodoethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
- 2-((5-(2-Fluoroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride
Uniqueness
2-((5-(2-Chloroethyl)-4-methyl-2-thiazolyl)thio)-N,N-diethylethanamine hydrochloride is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity. The combination of the thiazole ring, thioether linkage, and chloroethyl group makes it a versatile compound with diverse applications in medicinal chemistry, biological studies, and industrial processes.
Propiedades
Número CAS |
74277-03-5 |
|---|---|
Fórmula molecular |
C12H22Cl2N2S2 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-[[5-(2-chloroethyl)-4-methyl-1,3-thiazol-2-yl]sulfanyl]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C12H21ClN2S2.ClH/c1-4-15(5-2)8-9-16-12-14-10(3)11(17-12)6-7-13;/h4-9H2,1-3H3;1H |
Clave InChI |
ZZRLGDLIAKWSRN-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCSC1=NC(=C(S1)CCCl)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



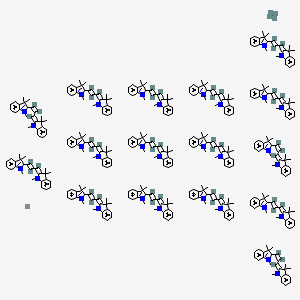
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
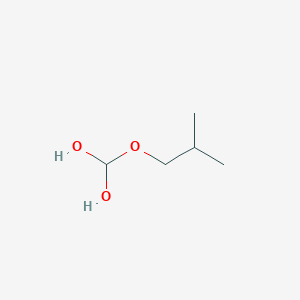
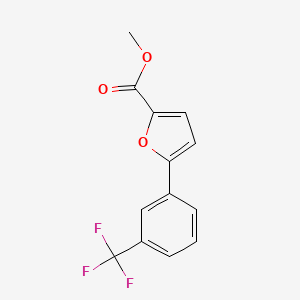
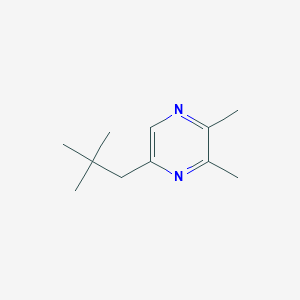

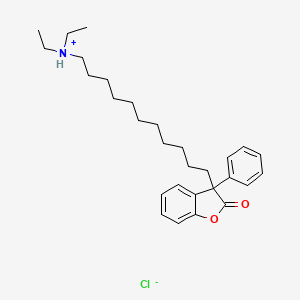
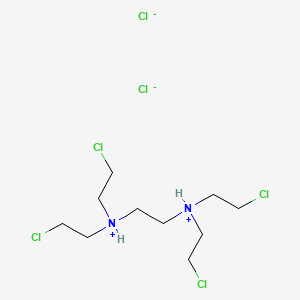
![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)
